Regulatory-Compliant Nitrosamine Impurity Standard: Certified for Nipecotic Acid Quality Control
Nitrosonipecotic acid is explicitly characterized and marketed as an N-nitroso derivative of the secondary amine in nipecotic acid, serving as a highly characterized reference standard. It meets stringent regulatory standards from USP, EMA, JP, and BP [1]. This contrasts with generic nitrosamine standards, which may lack the specific structural identity or certified purity traceable to the parent drug substance. The standard is essential for analytical method development, validation (AMV), and quality control (QC), specifically enabling the establishment of detection limits and quantification of trace nitroso impurities in nipecotic acid production [1]. This certified application directly supports Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1], a requirement that cannot be met by an uncertified or generic analog.
| Evidence Dimension | Certified Reference Standard Application |
|---|---|
| Target Compound Data | Certified for USP/EMA/JP/BP nitrosamine impurity analysis; supports ANDA/NDA submissions |
| Comparator Or Baseline | Generic Nitrosamine Standard: May not be certified for nipecotic acid or specific regulatory pharmacopoeias |
| Quantified Difference | The target compound's value lies in its specific certification and traceability to the nipecotic acid parent drug, not a quantifiable difference in potency. The difference is qualitative and regulatory, a critical factor for procurement. |
| Conditions | Pharmaceutical quality control and regulatory filing context |
Why This Matters
Procuring a certified, application-specific reference standard is mandatory for regulatory compliance; a generic substitute would invalidate analytical methods and jeopardize regulatory filings.
- [1] Veeprho. N-Nitroso Nipecotic Acid | CAS 65445-62-7. Product page. View Source
